

# The Discovery and Development of Difelikefalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview for Researchers and Drug Development Professionals

### **Abstract**

**Difelikefalin** (formerly known as CR845) is a first-in-class, peripherally restricted, and highly selective kappa-opioid receptor (KOR) agonist. It represents a significant advancement in the treatment of moderate-to-severe pruritus, particularly in patients with chronic kidney disease (CKD) undergoing hemodialysis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of **Difelikefalin**. It includes detailed summaries of preclinical and clinical data, experimental methodologies, and visualizations of key pathways and processes to serve as a resource for researchers, scientists, and drug development professionals.

### Introduction: The Unmet Need in Chronic Pruritus

Chronic pruritus, or itch lasting longer than six weeks, is a debilitating symptom associated with numerous dermatological and systemic diseases, including chronic kidney disease (CKD). For patients with CKD on hemodialysis, the condition is referred to as CKD-associated pruritus (CKD-aP) and is characterized by a relentless and generalized itch that significantly impairs quality of life, affecting sleep, mood, and social functioning. The pathogenesis of CKD-aP is complex and not fully elucidated but is thought to involve a dysregulation of the endogenous opioid system, among other factors. Prior to the development of **Difelikefalin**, there were no approved therapies for CKD-aP in the United States or Europe, highlighting a significant unmet medical need.[1][2]



# Discovery and Preclinical Development Rationale for a Peripherally Acting KOR Agonist

The opioid system, comprising mu ( $\mu$ ), delta ( $\delta$ ), and kappa ( $\kappa$ ) receptors, is a known modulator of both pain and itch. While activation of  $\mu$ -opioid receptors can induce or exacerbate itch, activation of KORs has been shown to have an anti-pruritic effect.[3][4] However, earlier KOR agonists that could cross the blood-brain barrier were associated with undesirable central nervous system (CNS) side effects, such as dysphoria, sedation, and hallucinations, which limited their therapeutic potential.[5]

The discovery of **Difelikefalin** was driven by the hypothesis that selective activation of KORs in the periphery could provide relief from pruritus without the centrally-mediated side effects. **Difelikefalin**, a synthetic D-amino acid tetra-peptide, was specifically designed to have physicochemical properties that limit its ability to cross the blood-brain barrier.[6][7]

### **Pharmacology and Selectivity**

Preclinical studies demonstrated that **Difelikefalin** is a potent and highly selective agonist for the KOR.[5] It exhibits negligible activity at the mu or delta opioid receptors and has no significant affinity for other non-opioid receptors.[1][5] This high selectivity is a key feature of its pharmacological profile.

### **Mechanism of Action**

**Difelikefalin** exerts its anti-pruritic effects through the activation of KORs located on peripheral sensory neurons and immune cells.[1][8]

- On Peripheral Sensory Neurons: Activation of KORs on the terminals of afferent C-fiber neurons inhibits the transmission of itch signals to the spinal cord and brain.[9][10] This is achieved through the modulation of ion channels, which reduces neuronal excitability.
- On Immune Cells: KORs are also expressed on various immune cells. Difelikefalin's
  activation of these receptors leads to a reduction in the release of pro-inflammatory
  mediators, such as cytokines, which are believed to contribute to the inflammatory
  component of pruritus.[8][11]



This dual mechanism of action, combining neuronal inhibition and anti-inflammatory effects, contributes to its efficacy in alleviating itch.[8]

## **Signaling Pathway of Difelikefalin**





Click to download full resolution via product page

Caption: Signaling pathway of Difelikefalin upon binding to the Kappa Opioid Receptor (KOR).



### **Pharmacokinetics**

The pharmacokinetic profile of **Difelikefalin** has been characterized in healthy subjects and in patients with CKD undergoing hemodialysis.

| Parameter                   | Value in Hemodialysis<br>Patients                                                      | Citation |
|-----------------------------|----------------------------------------------------------------------------------------|----------|
| Administration              | Intravenous (IV) bolus                                                                 | [12]     |
| Bioavailability             | 100% (IV)                                                                              | [13]     |
| Volume of Distribution (Vd) | ~238 mL/kg                                                                             | [12][13] |
| Plasma Protein Binding      | 23% to 28%                                                                             | [12][14] |
| Metabolism                  | Not metabolized by cytochrome P450 (CYP) enzymes.                                      | [13][14] |
| Half-life (t½)              | 23 to 31 hours (pre-dialysis)                                                          | [12][14] |
| Elimination                 | ~11% in urine, ~59% in feces, ~20% in dialysate.                                       | [12][14] |
| Dialysis Clearance          | 70% to 80% of plasma concentration cleared by a 4-hour high-flux hemodialysis session. | [12][14] |

## **Clinical Development**

The clinical development program for **Difelikefalin** for the treatment of CKD-aP in hemodialysis patients included Phase 2 and pivotal Phase 3 trials.

### **Phase 2 Clinical Trial**

A randomized, double-blind, placebo-controlled Phase 2 study evaluated the efficacy and safety of intravenous **Difelikefalin** at doses of 0.5  $\mu$ g/kg, 1.0  $\mu$ g/kg, and 1.5  $\mu$ g/kg in 174 hemodialysis patients with moderate-to-severe pruritus.[15][16] The primary endpoint was the



change from baseline in the weekly mean of the 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS) score at week 8.[15]

| Outcome                                                | Placebo | Difelikefalin<br>(0.5 μg/kg)    | Difelikefalin<br>(1.0 μg/kg)    | Difelikefalin<br>(1.5 μg/kg)    | Citation |
|--------------------------------------------------------|---------|---------------------------------|---------------------------------|---------------------------------|----------|
| Change from<br>Baseline in<br>WI-NRS at<br>Week 8      | -       | -3.8 (p < 0.001)                | -2.8                            | -3.2 (p = 0.019)                | [17]     |
| Proportion of Patients with ≥3-point WI- NRS Reduction | 29%     | 59-64%<br>(across all<br>doses) | 59-64%<br>(across all<br>doses) | 59-64%<br>(across all<br>doses) | [18]     |

The trial demonstrated that **Difelikefalin** significantly reduced itch intensity and improved itch-related quality of life compared to placebo.[15][19]

## Phase 3 Clinical Trials (KALM-1 and KALM-2)

Two pivotal, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials, KALM-1 (in the US) and KALM-2 (global), evaluated the efficacy and safety of **Difelikefalin** (0.5  $\mu$ g/kg) in a total of 851 hemodialysis patients with moderate-to-severe CKD-aP.[17][20] The primary endpoint for both studies was the proportion of patients achieving a  $\geq$ 3-point improvement from baseline in the weekly mean of the daily 24-hour WI-NRS score at week 12.[17][20]



| Outcome (at<br>Week 12)                            | Placebo | Difelikefalin<br>(0.5 μg/kg) | p-value | Citation |
|----------------------------------------------------|---------|------------------------------|---------|----------|
| KALM-1: ≥3-<br>point WI-NRS<br>Improvement         | 27.9%   | 49.1%                        | <0.001  | [20]     |
| KALM-2: ≥3-<br>point WI-NRS<br>Improvement         | 42%     | 54%                          | 0.02    | [17]     |
| Pooled Analysis:<br>≥3-point WI-NRS<br>Improvement | 35.2%   | 51.1%                        | <0.001  | [11]     |
| Pooled Analysis:<br>≥4-point WI-NRS<br>Improvement | 23.4%   | 38.7%                        | <0.001  | [11]     |
| KALM-1: Change<br>in Skindex-10<br>Score           | -12.0   | -17.2                        | <0.001  | [18]     |
| KALM-1: Change<br>in 5-D Itch Scale<br>Score       | -3.7    | -5.0                         | <0.001  | [18]     |

The results of the KALM-1 and KALM-2 trials were positive, demonstrating that **Difelikefalin** treatment led to a statistically significant and clinically meaningful reduction in itch intensity and improvement in itch-related quality of life compared to placebo.[16][17][20]

### **Safety and Tolerability**

Across the clinical trial program, **Difelikefalin** was generally well-tolerated.[21] The most commonly reported treatment-emergent adverse events (TEAEs) were diarrhea, dizziness, nausea, and somnolence.[21] Importantly, studies on the abuse potential of **Difelikefalin** concluded a low risk for abuse, and it is not classified as a controlled substance.[1]

## **Regulatory Milestones**



- August 2021: The U.S. Food and Drug Administration (FDA) approved KORSUVA™
   (difelikefalin) injection for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[9][22][23]
- April 2022: The European Medicines Agency (EMA) granted marketing authorization for Kapruvia® (difelikefalin) for the same indication.[9]

# Experimental Protocols Radioligand Binding Assay for Receptor Selectivity

The selectivity of **Difelikefalin** for opioid receptors is determined using radioligand binding assays. A general protocol for such an assay is outlined below.



Click to download full resolution via product page

Caption: General experimental workflow for a radioligand binding assay.

#### Methodology:

- Membrane Preparation: Cell membranes from cell lines stably expressing the human kappa (KOR), mu (MOR), or delta (DOR) opioid receptors are prepared.
- Competitive Binding: The membranes are incubated with a specific radioligand (e.g., [³H]U69,593 for KOR) and varying concentrations of the unlabeled test compound (Difelikefalin).
- Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.



- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[6][20]

# Clinical Trial Protocol for Efficacy and Safety (Based on KALM-1 & KALM-2)

The pivotal Phase 3 trials for **Difelikefalin** followed a similar design.





Click to download full resolution via product page

Caption: Simplified workflow of the KALM-1 and KALM-2 Phase 3 clinical trials.



#### Methodology:

- Patient Population: Adult patients with end-stage renal disease on hemodialysis at least three times a week with moderate-to-severe pruritus.
- Design: Multicenter, randomized, double-blind, placebo-controlled.
- Intervention: Intravenous bolus injection of **Difelikefalin** (0.5 μg/kg) or placebo administered into the venous line of the dialysis circuit at the end of each hemodialysis session.[22]
- Primary Outcome Measure: The proportion of patients with a ≥3-point improvement from baseline at week 12 in the weekly mean of the 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS).[20]
- Secondary Outcome Measures: Included the proportion of patients with a ≥4-point improvement in the WI-NRS score and changes from baseline in itch-related quality of life as measured by the Skindex-10 and 5-D itch scales.[20]

### **Patient-Reported Outcome Measures**

- Worst Itching Intensity Numerical Rating Scale (WI-NRS): A single-item scale where patients
  rate the intensity of their worst itch over the past 24 hours on a scale of 0 ("no itching") to 10
  ("worst itching imaginable"). A ≥3-point improvement is considered clinically meaningful.[14]
- Skindex-10: A 10-item questionnaire assessing the impact of skin disease on a patient's quality of life over the past week. Scores range from 0 to 60, with lower scores indicating better quality of life.[24][25]
- 5-D Itch Scale: A multidimensional questionnaire that assesses five aspects of pruritus: degree, duration, direction, disability, and distribution. Total scores range from 5 to 25, with higher scores indicating a greater burden of itch.[24][26]

### Conclusion

The discovery and development of **Difelikefalin** mark a significant milestone in the management of chronic pruritus, offering a targeted and effective therapy for patients with CKD-aP on hemodialysis. Its unique pharmacological profile as a peripherally restricted KOR



agonist allows for the alleviation of itch without the adverse CNS effects that have hindered the development of previous KOR-targeted therapies. The robust clinical trial program has provided strong evidence of its efficacy and safety, leading to its approval by major regulatory agencies. **Difelikefalin** serves as a prime example of rational drug design, translating a fundamental understanding of the pathophysiology of itch into a novel therapeutic agent that addresses a long-standing unmet medical need. Future research may explore its utility in other pruritic conditions and the development of alternative formulations.[18]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. dermsquared.com [dermsquared.com]
- 2. Difelikefalin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role of kappa-opioid and mu-opioid receptors in pruritus: Peripheral and central itch circuits PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. medcentral.com [medcentral.com]
- 6. Radioligand Binding Assays [bio-protocol.org]
- 7. Randomized Controlled Trial of Difelikefalin for Chronic Pruritus in Hemodialysis Patients PMC [pmc.ncbi.nlm.nih.gov]
- 8. Worst Itch Numeric Rating Scale may Revolutionize Prurigo Nodularis Treatment Evaluation: JAMA [medicaldialogues.in]
- 9. cdn.practicaldermatology.com [cdn.practicaldermatology.com]
- 10. Kappa opioid agonists in the treatment of itch: just scratching the surface? PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Difelikefalin for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WI-NRS [usdermed.com]

### Foundational & Exploratory





- 13. Difelikefalin in Black/African American Hemodialysis Patients with Moderate-to-Severe Pruritus: Post hoc Analysis of KALM-1 and KALM-2 PMC [pmc.ncbi.nlm.nih.gov]
- 14. Psychometric validation and meaningful change thresholds of the Worst Itching Intensity Numerical Rating Scale for assessing itch in patients with chronic kidney disease-associated pruritus ProQuest [proquest.com]
- 15. µ-opioid receptor Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. newsroom.csl.com [newsroom.csl.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. Difelikefalin in the Treatment of Chronic Kidney Disease-Associated Pruritus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nice.org.uk [nice.org.uk]
- 23. researchgate.net [researchgate.net]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Utility of a Single Itch-Related Question and the Skindex-10 Questionnaire for Assessing Pruritus and Predicting Health-Related Quality of Life in Patients Receiving Hemodialysis PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- To cite this document: BenchChem. [The Discovery and Development of Difelikefalin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670546#discovery-and-development-history-of-difelikefalin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com